![molecular formula C8H5BrO B130475 5-Bromobenzofuran CAS No. 23145-07-5](/img/structure/B130475.png)
5-Bromobenzofuran
Overview
Description
5-Bromobenzofuran is an organic compound that belongs to the class of benzofurans, which are heterocyclic compounds containing a benzene ring fused to a furan ring.
Mechanism of Action
Target of Action
5-Bromobenzofuran is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives, in general, are known to interact with their targets, leading to changes in cellular processes . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities . .
Result of Action
Benzofuran derivatives, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Analysis
Biochemical Properties
5-Bromobenzofuran has been used in various biochemical reactions. For instance, it has been used in the synthesis of 2-(azidomethyl)-5-bromobenzofuran via a transition-metal-free borylation reaction of aryl bromides . The mechanism study suggested that this borylation reaction proceeds via a radical pathway
Molecular Mechanism
One study suggested that a borylation reaction involving this compound proceeds via a radical pathway This suggests that this compound may interact with biomolecules through radical mechanisms, potentially leading to changes in gene expression or enzyme activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobenzofuran typically involves the reaction of p-bromophenol with 2-bromoacetaldehyde dimethyl acetal or 2-chloroacetaldehyde dimethyl acetal under specific conditions . Another method involves the use of 5-bromo-benzofuran, 4,4,4’,4’,5,5,5’,5’-octamethyl-2,2’-bi-(1,3,2-dioxaborolane), and palladium catalysts in a nitrogen atmosphere .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced catalytic systems and controlled reaction environments ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Bromobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and hydrazine derivatives.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of various substituted benzofuran derivatives.
Oxidation Reactions: Formation of benzofuran-2,3-dione.
Reduction Reactions: Formation of reduced benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
5-Bromobenzofuran derivatives have demonstrated promising anticancer properties. For instance, a study reported that a benzofuran-based carboxylic acid derivative exhibited a potent antiproliferative effect against the MDA-MB-231 breast cancer cell line, with an IC50 value comparable to Doxorubicin, a standard chemotherapeutic agent . This suggests that this compound derivatives can serve as potential leads for the development of new anticancer drugs.
Inhibition of Carbonic Anhydrases
Research has shown that benzofuran derivatives, including those based on this compound, act as inhibitors of carbonic anhydrases, specifically isoform IX (hCA IX) which is associated with tumor growth and metastasis. The inhibition constants (KIs) for these compounds ranged from submicromolar to micromolar levels, indicating their potential as therapeutic agents in cancer treatment .
Antimicrobial Properties
Compounds derived from this compound have been evaluated for antimicrobial activity. In one study, various derivatives were synthesized and tested against different microbial strains, showing significant antibacterial and antifungal activities . This highlights the compound's potential utility in developing new antimicrobial agents.
Organic Synthesis Applications
Synthesis of Heterocycles
this compound serves as a critical precursor in the synthesis of various heterocyclic compounds. For example, it has been used to create oxadiazole derivatives through cyclization reactions, which are known for their biological activities . The structural diversity afforded by such synthetic routes makes this compound a valuable building block in organic chemistry.
Intermediate in Drug Development
The compound is also utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel pharmaceuticals with enhanced efficacy and reduced side effects.
Case Study 1: Antitumor Activity
A recent study synthesized a series of bromobenzofuran-oxadiazole derivatives and evaluated their anticancer activity against HepG2 liver cancer cells. The results indicated that specific derivatives exhibited excellent binding affinities to key cancer targets such as EGFR and PI3K, demonstrating their potential as therapeutic agents against liver cancer .
Case Study 2: Antimicrobial Evaluation
In another study focusing on the growing resistance of microbes to conventional antibiotics, several this compound derivatives were synthesized and tested against Mycobacterium tuberculosis. The findings showed promising results, suggesting that these compounds could be developed into new treatments for drug-resistant infections .
Data Summary Table
Comparison with Similar Compounds
Benzofuran: Lacks the bromine atom, resulting in different chemical properties and reactivity.
5-Chlorobenzofuran: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
5-Iodobenzofuran:
Uniqueness of 5-Bromobenzofuran: The presence of the bromine atom at the fifth position of the benzofuran ring imparts unique chemical properties to this compound, making it a valuable compound for various applications in research and industry. Its reactivity and potential biological activities distinguish it from other similar compounds .
Biological Activity
5-Bromobenzofuran is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its antibacterial, anticancer, and anti-Alzheimer properties, supported by research findings and data tables.
1. Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound derivatives. For instance, a series of benzofuran-triazole compounds were synthesized, with one derivative (10b) demonstrating an impressive minimum inhibitory concentration (MIC) of 1.25 ± 0.60 µg/mL against Bacillus subtilis, comparable to penicillin (1 µg/mL) . The evaluation included:
Compound | MIC against B. subtilis (µg/mL) | MIC against E. coli (µg/mL) |
---|---|---|
10b | 1.25 ± 0.60 | 1.80 ± 0.25 |
Penicillin | 1 | 2.4 ± 1.00 |
These findings suggest that modifications of the benzofuran structure can enhance antibacterial efficacy, making it a promising candidate for further development in antibiotic therapy.
2. Anticancer Activity
This compound has also been evaluated for its anticancer properties. In a study involving various hybrid structures containing benzofuran moieties, significant cytotoxic effects were observed against several cancer cell lines, including human breast cancer (MCF-7) and leukemia (K-562) cell lines . The following table summarizes the growth inhibition percentages observed:
Compound Type | Cell Line | GI50 (µM) |
---|---|---|
Benzofuran Hybrid | MCF-7 | 0.49 |
Benzofuran Hybrid | K-562 | 0.02 |
These results indicate that benzofuran derivatives can exhibit potent anticancer activity, suggesting their potential as therapeutic agents in oncology.
3. Anti-Alzheimer Activity
The anti-Alzheimer potential of benzofuran derivatives has been explored through their inhibitory effects on acetylcholinesterase (AChE). One study found that certain benzofuran-based compounds exhibited IC50 values as low as 0.55 ± 1.00 µM against AChE . This inhibition is critical for developing treatments for Alzheimer's disease, as AChE is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning.
4. Mechanistic Insights and Case Studies
Mechanistic studies have provided insights into how this compound and its derivatives exert their biological effects:
- Antibacterial Mechanism : The antibacterial activity is believed to stem from the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
- Cytotoxic Mechanism : The cytotoxic effects observed in cancer cell lines may involve the induction of apoptosis and cell cycle arrest, although specific pathways require further investigation .
- AChE Inhibition : Molecular docking studies have indicated that certain benzofuran derivatives effectively bind to the active site of AChE, blocking substrate access and leading to increased levels of acetylcholine in synaptic clefts .
5. Conclusion
The biological activity of this compound highlights its potential as a versatile scaffold in drug development. Its demonstrated antibacterial, anticancer, and anti-Alzheimer activities underscore the importance of exploring structural modifications to enhance efficacy and reduce toxicity in future research endeavors.
Continued investigations into the pharmacological properties and mechanisms of action will be crucial for translating these findings into clinical applications.
Properties
IUPAC Name |
5-bromo-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOVPQORFBWFNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073441 | |
Record name | Benzofuran, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23145-07-5 | |
Record name | Benzofuran, 5-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzofuran, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromobenzo[b]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-bromobenzofuran?
A1: The molecular formula of this compound is C8H5BrO, and its molecular weight is 197.02 g/mol.
Q2: What are the key spectroscopic data points for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including:
Q3: What are common starting materials for synthesizing this compound derivatives?
A3: this compound derivatives are frequently synthesized starting from compounds like 5-bromosalicylaldehyde [], this compound-2-carboxylic acid [, , , , , ], and 2-acetyl-5-bromobenzofuran [, , , ].
Q4: What type of reactions are commonly employed with this compound as a substrate?
A4: The bromine atom in this compound allows for various reactions, including:
- Nucleophilic Aromatic Substitution: Allows for the introduction of various nucleophiles, such as amines [, , ], at the 5-position of the benzofuran ring.
- Suzuki-Miyaura Coupling Reactions: Enables the formation of biaryl compounds [, , ] by coupling this compound with arylboronic acids.
- Mizoroki-Heck Reactions: Facilitates the coupling of this compound with olefins [, ] to generate substituted benzofuran derivatives.
Q5: What are the reported biological activities of this compound derivatives?
A5: Research on this compound derivatives has revealed a wide range of potential biological activities, including:
- Antimicrobial Activity: Several studies have demonstrated the antibacterial and antifungal potential of this compound derivatives [, , , , , , , , ].
- Anticancer Activity: Certain this compound derivatives exhibit antiproliferative activity against cancer cell lines [, ]. One notable example is the Pim-1 kinase inhibitor this compound-2-carboxylic acid, which has shown promising results in preclinical studies [].
- Acetylcholinesterase Inhibition: Some this compound-triazole hybrids have demonstrated inhibitory activity against acetylcholinesterase, making them potential candidates for Alzheimer's disease treatment [].
Q6: How do these compounds interact with their biological targets?
A6: The specific interactions depend on the derivative and the target. For example:
- Pim-1 Kinase Inhibition: this compound-2-carboxylic acid binds to the ATP-binding site of Pim-1 kinase, interacting with key residues like Lys-67 []. Derivatives with additional functional groups can interact with other residues, enhancing potency and selectivity [].
Q7: How is computational chemistry employed in this compound research?
A7: Computational techniques like molecular docking [, , ], molecular dynamics simulations [], and quantitative structure-activity relationship (QSAR) studies play a crucial role in:
Q8: What are some key SAR findings regarding this compound derivatives?
A8: SAR studies have shown that:
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